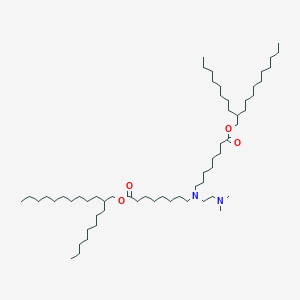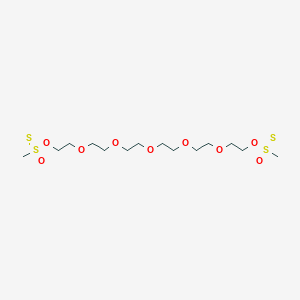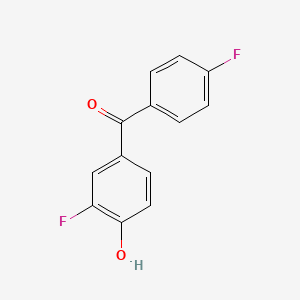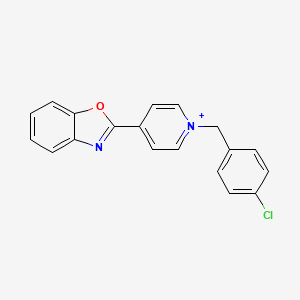
Bis(2-octyldodecyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves multiple steps. The synthetic route typically includes the reaction of octyldodecanol with a suitable carboxylic acid derivative under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions in reactors with continuous monitoring of reaction parameters to optimize yield and efficiency.
Analyse Chemischer Reaktionen
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and vesicles.
Medicine: Research is ongoing to explore its potential as a carrier for therapeutic agents, enhancing the delivery and efficacy of drugs.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with molecular targets through its functional groups. The compound can interact with cell membranes, facilitating the transport of molecules across the membrane. Its amphiphilic nature allows it to form stable structures like micelles, which can encapsulate and deliver therapeutic agents to specific sites in the body .
Vergleich Mit ähnlichen Verbindungen
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can be compared with similar compounds such as:
Bis[2-(dimethylamino)ethyl]ether: This compound is used as an amine catalyst and has similar functional groups but differs in its overall structure and applications.
Poly[N,N’-bis(2-octyldodecyl)-1,4,5,8-naphthalenediimide-2,6-diyl]-alt-5,5’-(2,2’-bithiophene): This compound is used in field-effect transistors and has different electronic properties compared to Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate.
The uniqueness of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate lies in its specific structural features and the ability to form stable amphiphilic structures, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C60H120N2O4 |
|---|---|
Molekulargewicht |
933.6 g/mol |
IUPAC-Name |
2-octyldodecyl 8-[2-(dimethylamino)ethyl-[8-(2-octyldodecoxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C60H120N2O4/c1-7-11-15-19-23-25-31-39-47-57(45-37-29-21-17-13-9-3)55-65-59(63)49-41-33-27-35-43-51-62(54-53-61(5)6)52-44-36-28-34-42-50-60(64)66-56-58(46-38-30-22-18-14-10-4)48-40-32-26-24-20-16-12-8-2/h57-58H,7-56H2,1-6H3 |
InChI-Schlüssel |
XPTPSCDXCUPMDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B15282138.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282140.png)
![2-[4-(6-Ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino-[1,3,5]triazin-2-ylsulfanyl]-acetamide](/img/structure/B15282158.png)

![N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B15282162.png)

![1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole](/img/structure/B15282167.png)
![N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B15282175.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B15282184.png)

![(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15282196.png)
![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)

